molecular formula C10H7N3O2 B1423980 Methyl 6-cyano-1H-indazole-3-carboxylate CAS No. 885279-07-2

Methyl 6-cyano-1H-indazole-3-carboxylate

Cat. No. B1423980
CAS RN: 885279-07-2
M. Wt: 201.18 g/mol
InChI Key: VDOGUWNGTCDAER-UHFFFAOYSA-N
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Description

“Methyl 6-cyano-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H7N3O2 . It is used as a building block in pharmaceutical products .


Molecular Structure Analysis

The molecular structure of “Methyl 6-cyano-1H-indazole-3-carboxylate” can be represented by the InChI code: 1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“Methyl 6-cyano-1H-indazole-3-carboxylate” is an orange solid . It has a molecular weight of 201.18 .

Scientific Research Applications

Synthesis of Substituted Imidazoles

Methyl 6-cyano-1H-indazole-3-carboxylate: is a key precursor in the synthesis of various substituted imidazoles, which are important components in functional molecules used across a range of applications . The regiocontrolled synthesis allows for the creation of imidazoles with specific substitution patterns, which is crucial for the development of targeted therapeutic agents.

Medicinal Chemistry

Indazole derivatives, including those derived from Methyl 6-cyano-1H-indazole-3-carboxylate , have a wide array of medicinal applications. They serve as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The structural motif of indazole is present in several marketed drugs, highlighting its significance in drug design and pharmacology.

Antiproliferative Agents

Specifically, compounds synthesized from Methyl 6-cyano-1H-indazole-3-carboxylate have shown promising antiproliferative activity against various neoplastic cell lines. Some derivatives can inhibit cell growth at concentrations lower than 1 μM, indicating their potential as potent anticancer agents .

Phosphoinositide 3-Kinase Inhibition

Indazole compounds are also being explored as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases. The ability to modulate this kinase can lead to significant therapeutic benefits for patients with chronic respiratory conditions .

Synthetic Methodology Development

The compound is utilized in developing new synthetic methodologies for constructing indazoles. This includes transition metal-catalyzed reactions, reductive cyclization, and catalyst-free synthesis approaches. These methods aim to improve yield, reduce byproducts, and enhance the efficiency of indazole synthesis .

Functional Group Compatibility

In synthetic organic chemistry, Methyl 6-cyano-1H-indazole-3-carboxylate is valued for its functional group compatibility. This property is essential when employing it in complex chemical reactions, ensuring that the desired transformations occur without interfering with other functional groups present in the molecule .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

Methyl 6-cyano-1H-indazole-3-carboxylate is a type of indazole derivative . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology and are involved in various cellular processes such as cell growth and division .

Mode of Action

Based on the known actions of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and sgk kinases) and modulate their activity . This modulation can result in changes in the cellular processes controlled by these kinases, potentially leading to the inhibition of cell growth .

Biochemical Pathways

The biochemical pathways affected by Methyl 6-cyano-1H-indazole-3-carboxylate are likely to be those involving its target kinases. CHK1 and CHK2 are key players in the DNA damage response pathway, while SGK is involved in regulating ion transport and cell volume . Therefore, the compound’s action could affect these pathways and their downstream effects, potentially leading to changes in cell growth and division .

Result of Action

The molecular and cellular effects of Methyl 6-cyano-1H-indazole-3-carboxylate’s action would depend on its interaction with its target kinases. Given the role of these kinases in cell growth and division, the compound’s action could potentially result in the inhibition of cell growth . This could make it a candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name

methyl 6-cyano-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOGUWNGTCDAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696366
Record name Methyl 6-cyano-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885279-07-2
Record name Methyl 6-cyano-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-cyano-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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